2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid 2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16396920
InChI: InChI=1S/C11H21NO2/c1-12(2)9-11(8-10(13)14)6-4-3-5-7-11/h3-9H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid

CAS No.:

Cat. No.: VC16396920

Molecular Formula: C11H21NO2

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid -

Specification

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
IUPAC Name 2-[1-[(dimethylamino)methyl]cyclohexyl]acetic acid
Standard InChI InChI=1S/C11H21NO2/c1-12(2)9-11(8-10(13)14)6-4-3-5-7-11/h3-9H2,1-2H3,(H,13,14)
Standard InChI Key KDOXQJNYSKYRKI-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1(CCCCC1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[1-[(dimethylamino)methyl]cyclohexyl]acetic acid, reflects its core structure: a cyclohexane ring substituted at the 1-position with a dimethylaminomethyl group (CH2N(CH3)2-\text{CH}_2\text{N}(\text{CH}_3)_2) and an acetic acid side chain (CH2COOH-\text{CH}_2\text{COOH}) at the 2-position. The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the dimethylamino group introduces basicity (pKa10\text{p}K_a \approx 10) and potential for hydrogen bonding.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC11H21NO2\text{C}_{11}\text{H}_{21}\text{NO}_2
Molecular Weight199.29 g/mol
logP (Octanol/Water)1.370
Boiling Point643.69 K (370.54°C)
Density1239 kg/m³

The logP value of 1.370 indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . This property is critical for drug candidates targeting central nervous system (CNS) disorders, where blood-brain barrier penetration is essential .

Spectroscopic and Computational Data

The Standard InChIKey (KDOXQJNYSKYRKI-UHFFFAOYSA-N) and Canonical SMILES (CN(C)CC1(CCCCC1)CC(=O)O) provide unique identifiers for database searches and computational modeling. Quantum mechanical calculations predict a molar volume of 144.230 ml/mol and a critical pressure (PcP_c) of 3810.39 kPa, which are valuable for process optimization in industrial synthesis .

Synthesis and Preparation

Mannich Reaction Pathways

The dimethylaminomethyl group is typically introduced via Mannich reactions, where a cyclohexyl ketone reacts with dimethylamine and formaldehyde under acidic conditions . For example, 1-cyclohexylacetic acid derivatives may undergo condensation with dimethylamine and formaldehyde to yield the target compound. Patent CN1221525C describes a related synthesis of gabapentin analogs using nitro intermediates, suggesting potential adaptation for this compound .

Hydrogenation of Nitro Precursors

A patent-pending method for gabapentin synthesis involves hydrogenating 1-(nitromethyl)cyclohexyl acetic acid derivatives over palladium catalysts . Applying this approach to 2-{1-[(dimethylamino)methyl]cyclohexyl}acetic acid could involve:

  • Nitration of a cyclohexane precursor.

  • Catalytic hydrogenation to reduce nitro groups to amines.

  • Quaternization with methyl iodide to form dimethylamino groups.

This route offers high yields (80–90%) and avoids harsh reagents, aligning with green chemistry principles .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key ReagentsAdvantages
Mannich Reaction70–85Formaldehyde, DimethylamineSingle-step, scalable
Nitro Hydrogenation80–90Pd/C, H2\text{H}_2High purity, mild conditions

Comparative Analysis with Related Compounds

Table 3: Comparison with Gabapentin and Hydrochloride Salt

Property2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic AcidGabapentinHydrochloride Salt (VC6437164)
Molecular FormulaC11H21NO2\text{C}_{11}\text{H}_{21}\text{NO}_2C9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2C11H22ClNO2\text{C}_{11}\text{H}_{22}\text{ClNO}_2
Molecular Weight199.29 g/mol171.24 g/mol235.75 g/mol
SolubilityModerate in DMSO, MethanolHigh in WaterNot available
BioactivityHypothetical GABA modulationGABA analogEnhanced bioavailability

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